5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole
Overview
Description
5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a chloromethyl group and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole typically involves the reaction of 5-(chloromethyl)-1H-tetrazole with oxan-4-yl derivatives under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxan-4-yl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the tetrazole ring or the oxan-4-yl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Major Products
Nucleophilic substitution: Formation of substituted tetrazoles with various functional groups.
Oxidation: Formation of oxan-4-yl derivatives with additional oxygen functionalities.
Reduction: Formation of reduced tetrazole derivatives or modified oxan-4-yl groups.
Scientific Research Applications
5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The tetrazole ring may also participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-1H-tetrazole: Lacks the oxan-4-yl group, making it less versatile in terms of chemical reactivity and applications.
1-(oxan-4-yl)-1H-tetrazole: Lacks the chloromethyl group, which reduces its potential for nucleophilic substitution reactions.
5-(bromomethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole: Similar structure but with a bromomethyl group instead of chloromethyl, which may affect its reactivity and biological activity.
Uniqueness
5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole is unique due to the presence of both the chloromethyl and oxan-4-yl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-(chloromethyl)-1-(oxan-4-yl)tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c8-5-7-9-10-11-12(7)6-1-3-13-4-2-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVVAFAHAVMSBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=NN=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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